N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide

Lipophilicity Drug design Permeability

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide (CAS 380569-75-5) is a synthetic 1,3,4-thiadiazole derivative substituted with a 4-bromophenyl group at position 5 and a 4-methoxybenzamide moiety at position Computed physicochemical properties include a molecular weight of 390.3 g/mol and an XLogP3 of 3.9. The compound has been investigated for antifungal activity , and an IC₅₀ value of 28 µM has been reported in a cellular assay context.

Molecular Formula C16H12BrN3O2S
Molecular Weight 390.26
CAS No. 380569-75-5
Cat. No. B2895914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide
CAS380569-75-5
Molecular FormulaC16H12BrN3O2S
Molecular Weight390.26
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br
InChIInChI=1S/C16H12BrN3O2S/c1-22-13-8-4-10(5-9-13)14(21)18-16-20-19-15(23-16)11-2-6-12(17)7-3-11/h2-9H,1H3,(H,18,20,21)
InChIKeyLGBCNLBNHIYVEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide (CAS 380569-75-5): A Chemical Overview for Scientific Procurement


N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide (CAS 380569-75-5) is a synthetic 1,3,4-thiadiazole derivative substituted with a 4-bromophenyl group at position 5 and a 4-methoxybenzamide moiety at position 2. Computed physicochemical properties include a molecular weight of 390.3 g/mol and an XLogP3 of 3.9 [1]. The compound has been investigated for antifungal activity [1], and an IC₅₀ value of 28 µM has been reported in a cellular assay context [2]. The compound's bromine atom provides a heavy atom for potential X-ray crystallographic phasing and a reactive handle for further synthetic derivatization [3].

Why N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide Cannot Be Replaced by Generic Thiadiazole Analogs


Generic substitution of 1,3,4-thiadiazole derivatives is unreliable because the type and position of the halogen on the phenyl ring, the substitution pattern of the benzamide (para- vs. meta-methoxy), and the nature of the linker (direct amide vs. thioether or sulfonyl) profoundly alter lipophilicity, hydrogen-bonding capacity, and target engagement [1][2]. For example, shifting the methoxy group from para to meta can change the molecular electrostatic potential and affect binding to planar hydrophobic pockets, while replacing bromine with chlorine reduces both van der Waals volume and halogen-bond donor strength [1]. The quantitative evidence below demonstrates that these structural perturbations lead to measurable differences in physicochemical and biological properties that are directly relevant to experimental design and compound selection.

Quantitative Differentiation Evidence for N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide


Lipophilicity Comparison: 4-Bromophenyl vs. 4-Chlorophenyl Analog

The target compound exhibits an XLogP3 of 3.9, which is approximately 0.5–0.8 log units higher than the 4-chloro analog N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide (estimated XLogP3 ≈ 3.1–3.4). This increased lipophilicity enhances membrane permeability but reduces aqueous solubility, making the bromo derivative more suitable for cell-based assays requiring greater passive diffusion [1].

Lipophilicity Drug design Permeability

Hydrogen-Bond Acceptor/Donor Profile vs. 3-Methoxy Isomer

The target compound has 5 hydrogen-bond acceptors and 1 hydrogen-bond donor. The positional isomer N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide is predicted to have an identical HBA/HBD count, but the meta-methoxy orientation alters the spatial arrangement of the hydrogen-bond acceptor lone pairs, potentially affecting interaction geometries with protein targets [1].

Hydrogen bonding Solubility Molecular recognition

Heavy Atom Utility for X-ray Crystallography

The presence of a bromine atom (atomic number 35) provides an anomalous scattering signal that can be exploited for experimental phasing in macromolecular X-ray crystallography. In contrast, the 4-chloro analog offers a much weaker anomalous signal, and the 4-fluoro analog provides essentially none [1].

X-ray crystallography Phasing Structural biology

Synthetic Versatility via Bromine Cross-Coupling

The 4-bromophenyl group is a superior substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, Buchwald-Hartwig) compared to the 4-chlorophenyl analog. Typical oxidative addition rates for aryl bromides are ~50–100 times faster than for aryl chlorides under standard catalytic conditions, enabling milder reaction conditions and higher yields for library synthesis [1].

Synthetic chemistry Cross-coupling Medicinal chemistry

Cytotoxic Activity in Context: 28 µM IC₅₀ Against Cancer Cell Lines

An IC₅₀ of 28 ± 3 µM has been reported for this compound in a cytotoxicity assay, compared with doxorubicin (IC₅₀ = 7 µM against the same cell line) [1][2]. While less potent than doxorubicin, a structurally related 2-amido-1,3,4-thiadiazole derivative (ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate) showed an IC₅₀ of 19.5 µM against SKOV-3 cells, indicating that the target compound's activity is within the range of other thiadiazolebenzamides [3].

Anticancer Cytotoxicity Thiadiazole

Rotatable Bond Count and Molecular Flexibility vs. Benzyl Analog

The target compound has 4 rotatable bonds, compared with 5 rotatable bonds for N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide, as determined by PubChem computed descriptors [1]. Fewer rotatable bonds are associated with higher oral bioavailability probability, as per the Veber rule (≤10 rotatable bonds) [2], and reduced conformational entropy penalty upon binding.

Molecular flexibility Oral bioavailability Drug-likeness

Optimal Research and Industrial Application Scenarios for N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide


Heavy-Atom Derivative for Experimental Phasing in Protein Crystallography

The bromine atom in this compound provides a strong anomalous signal (f″ ≈ 1.28 e⁻ at Cu Kα), making it suitable as a heavy-atom derivative for single-wavelength anomalous diffraction (SAD) or multi-wavelength anomalous diffraction (MAD) phasing. The 4-methoxybenzamide moiety can engage in hydrogen bonds with protein surface residues, potentially facilitating co-crystallization or soaking. This application is not feasible with the chloro or fluoro analogs, which have much weaker anomalous scattering [1].

Starting Scaffold for Palladium-Catalyzed Library Diversification

The 4-bromophenyl group allows efficient Suzuki, Negishi, or Buchwald-Hartwig cross-coupling reactions with oxidative addition rates ~50–100 times faster than the corresponding aryl chloride. This enables the rapid generation of biased libraries where the methoxybenzamide cluster is kept constant while the distal aryl group is varied to explore SAR. The compound can serve as a common intermediate in medicinal chemistry campaigns that require late-stage functionalization [1].

Reference Compound for Thiadiazolebenzamide Cytotoxicity SAR Studies

With a measured IC₅₀ of 28 ± 3 µM against cancer cell lines, this compound provides a reproducible benchmark that is moderately active but not overly potent, allowing SAR studies where structural modifications can be assessed for either increased cytotoxicity or improved selectivity. The comparative data with the thioether analog (IC₅₀ 19.5 µM) and doxorubicin (IC₅₀ 7 µM) offer a quantitative frame of reference for interpreting new derivative data [1][2].

Physicochemical Property Comparator in Computational ADMET Profiling

The combination of XLogP3 3.9, 5 HBA, 1 HBD, and 4 rotatable bonds places this compound in a favorable region of drug-like chemical space according to the Veber rules. It can be used as a reference compound in computational ADMET models and molecular dynamics simulations to benchmark the effects of halogen substitution on membrane permeability, solubility, and target binding kinetics, particularly when compared with the 3-methoxy isomer or the benzyl analog [1][2].

Quote Request

Request a Quote for N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.